molecular formula C8H17N3O2 B11723255 Ethyl 4-hydrazinylpiperidine-1-carboxylate

Ethyl 4-hydrazinylpiperidine-1-carboxylate

Cat. No.: B11723255
M. Wt: 187.24 g/mol
InChI Key: GCZVAOVFDONGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C8H17N3O2 It belongs to the class of piperidine derivatives and is characterized by the presence of a hydrazine group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of the oxo compound using zinc in acetic acid, followed by condensation with hydrazine hydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Ethyl 4-hydrazinylpiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 4-hydrazinylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydrazine group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 4-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C8H17N3O2/c1-2-13-8(12)11-5-3-7(10-9)4-6-11/h7,10H,2-6,9H2,1H3

InChI Key

GCZVAOVFDONGFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.